(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate
Overview
Description
(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate is a complex organic compound that features a fluorenyl group, a tert-butoxyphenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common approach is to start with the fluorenylmethanol, which is then reacted with a suitable carbamate precursor under controlled conditions to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe or a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it useful in studying biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorenyl and tert-butoxyphenyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (S)-(9H-Fluoren-9-yl)methyl (1-(4-methoxyphenyl)-3-oxopropan-2-yl)carbamate
- (S)-(9H-Fluoren-9-yl)methyl (1-(4-ethoxyphenyl)-3-oxopropan-2-yl)carbamate
- (S)-(9H-Fluoren-9-yl)methyl (1-(4-isopropoxyphenyl)-3-oxopropan-2-yl)carbamate
Uniqueness
What sets (S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate apart from similar compounds is the presence of the tert-butoxy group, which can influence its steric and electronic properties. This unique feature can affect the compound’s reactivity, stability, and overall performance in various applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for scientists and engineers working on advanced materials, pharmaceuticals, and biochemical studies.
Biological Activity
(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a fluorenyl group, a carbamate functional group, and a tert-butoxy phenyl moiety. The unique structural characteristics of this compound may influence its interactions with biological targets, enhancing its pharmacological potential.
Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative strains. For instance, studies have demonstrated its effectiveness through Minimum Inhibitory Concentration (MIC) assays, revealing varying degrees of activity against different bacterial species .
- Enzyme Inhibition : The carbamate group is known to interact with various enzymes, potentially leading to therapeutic effects in diseases that involve enzyme dysregulation. The inhibition of key metabolic enzymes could enhance the compound's efficacy against certain pathogens .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several carbamate derivatives, including the target compound. Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
- Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The findings suggest that it induces apoptosis in cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Data Tables
Biological Activity | MIC (µg/mL) | Target Organism |
---|---|---|
Antibacterial | 2.5 | Staphylococcus aureus |
Antibacterial | 5.0 | Escherichia coli |
Cytotoxicity (IC50) | 15.0 | HeLa cells |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. For example:
- A detailed pharmacological evaluation highlighted its potential as a scaffold for developing new antibiotics due to its ability to penetrate bacterial membranes effectively .
- Further investigations into its mechanism of action revealed that it may disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]-3-oxopropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,17,20,26H,16,18H2,1-3H3,(H,29,31)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTFVRXYCSNFDR-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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